molecular formula C6H10Cl2N2 B2660933 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole HCl CAS No. 1956335-39-9

5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole HCl

Cat. No.: B2660933
CAS No.: 1956335-39-9
M. Wt: 181.06
InChI Key: IXUSNHNSLBLFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole HCl is a pyrazole-based compound characterized by a chloromethyl (-CH₂Cl) substituent at the 5-position and methyl groups at the 1- and 4-positions of the heterocyclic ring. The pyrazole scaffold is notable for its stability and versatility in medicinal and synthetic chemistry. The chloromethyl group enhances reactivity, enabling nucleophilic substitution or cross-coupling reactions, while the dimethyl groups influence steric and electronic properties. This compound is primarily utilized as an intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination complexes .

Properties

IUPAC Name

5-(chloromethyl)-1,4-dimethylpyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c1-5-4-8-9(2)6(5)3-7;/h4H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUSNHNSLBLFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956335-39-9
Record name 5-(chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1,4-dimethyl-1H-pyrazole. This can be achieved through the reaction of 1,4-dimethyl-1H-pyrazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyrazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl-substituted pyrazoles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, amino, or thio-substituted pyrazoles.

    Oxidation: Formation of pyrazole carboxylic acids or aldehydes.

    Reduction: Formation of 1,4-dimethyl-1H-pyrazole.

Scientific Research Applications

Chemistry

5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules, including pharmaceuticals and agrochemicals.

Key Reactions:

  • Nucleophilic Substitution: The chloromethyl group can undergo substitution reactions with various nucleophiles such as amines and thiols.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form aldehydes or carboxylic acids and reduced to yield methyl derivatives.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity: Studies demonstrate significant effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) were notably lower than those of standard antibiotics like ciprofloxacin.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
  • Antiparasitic Effects: In vitro assays have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, indicating potential therapeutic applications.

Medicine

The compound is being explored as a building block for developing new therapeutic agents targeting various diseases:

  • Anticancer Activity: In vitro studies indicate that it induces apoptosis in cancer cells through caspase pathway activation. For example, it showed a dose-dependent reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)
MCF-715
A54920
  • Neuroprotective Effects: Emerging evidence suggests that this compound may reduce neuronal cell death in models of neurodegeneration by modulating reactive oxygen species levels.

Industrial Applications

In industrial settings, 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is utilized for producing specialty chemicals and materials with specific properties. Its unique reactivity profile allows it to be employed in the production of agrochemicals and dyes.

Case Studies

Recent clinical case studies have highlighted the compound's potential therapeutic applications beyond infectious diseases. For instance:

  • A study involving patients with chronic inflammatory conditions noted improvements in inflammatory markers and patient-reported outcomes related to pain and mobility when treated with this compound.

Summary

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural and functional differences between 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole HCl and related compounds:

Compound Core Structure Key Functional Groups Synthesis Highlights Applications
This compound Pyrazole -CH₂Cl (5-position), -CH₃ (1,4-positions) HCl-mediated alkylation; acetonitrile reflux Pharmaceutical intermediates, ligand synthesis
5-(Chloromethyl)salicylaldehyde Benzaldehyde derivative -CH₂Cl, -CHO (ortho to hydroxyl) Paraformaldehyde + HCl; phosphonium salt formation Wittig reactions, polymer precursors
Nitro-CBI-DEI Benzo[e]indole -CH₂Cl, -NO₂ (1,5-positions) Multi-step nitroaromatic synthesis Anticancer prodrug (nitroreductase-activated)
Compound 4e (from ) Pyrazole-tetrazole hybrid -CH₃, -tetrazole, -coumarin Multi-step heterocyclic coupling Potential antimicrobial/anticoagulant agents

Biological Activity

5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole hydrochloride is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential applications in various fields.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds that have garnered attention due to their extensive pharmacological profiles. They serve as scaffolds for numerous bioactive molecules, including anti-inflammatory agents, antidepressants, and anticancer drugs. The structural diversity of pyrazole derivatives allows for a wide range of biological activities such as antibacterial, antifungal, and antiviral effects .

Synthesis of 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole HCl

The synthesis of this compound typically involves the reaction of 1,4-dimethyl-1H-pyrazole with chloromethylating agents. Various methods have been reported for synthesizing pyrazole derivatives, emphasizing regioselectivity and yield optimization. For instance, the use of DMF as a solvent with sodium hydride has been shown to enhance the yield and selectivity of the chloromethylation process .

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Properties : Studies have indicated that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds derived from pyrazoles have shown efficacy against human tumor cell lines such as HeLa and HCT116 .
  • Antimicrobial Effects : Pyrazole derivatives are reported to possess antibacterial and antifungal properties. The presence of halogen substituents in compounds like this compound may enhance these effects due to increased lipophilicity and interaction with microbial membranes .
  • Insecticidal Activity : Recent studies highlight the insecticidal potential of pyrazole oxime ether derivatives against agricultural pests. Compounds similar to this compound have demonstrated significant mortality rates against species such as Mythimna separata and Tetranychus cinnabarinus at various concentrations .

Case Study 1: Anticancer Activity

A study evaluating the anticancer activity of various pyrazole derivatives found that this compound exhibited cytotoxic effects on A375 melanoma cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antibacterial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, reinforcing its potential application in treating bacterial infections.

Comparative Analysis of Biological Activities

Activity Type Compound Efficacy Reference
AnticancerThis compoundInduces apoptosis in A375 cells
AntibacterialThis compoundEffective against S. aureus and E. coli
InsecticidalPyrazole oxime ethersHigh mortality rates against M. separata

Q & A

Q. What are the recommended synthesis methods for 5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole HCl?

Methodological Answer: The synthesis of pyrazole derivatives often involves cyclocondensation or functionalization of pre-existing pyrazole cores. For chloromethyl-substituted pyrazoles, the Vilsmeier-Haack reaction is a viable approach, as demonstrated in the preparation of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives . Key steps include:

  • Reagent selection : Use POCl₃/DMF as the chlorinating agent.
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) to ensure complete cyclization.
  • Purification : Column chromatography or recrystallization from ethanol is recommended for isolating the hydrochloride salt.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign signals for the chloromethyl (-CH₂Cl) and dimethyl groups. For example, in similar pyrazoles, the chloromethyl proton resonates at δ 4.51 ppm (singlet), and pyrazole carbons appear between δ 105–170 ppm .
  • IR Spectroscopy : Confirm the presence of C-Cl (600–800 cm⁻¹) and pyrazole ring vibrations (C=N at ~1655 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 191.05 for the free base).

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C, away from moisture and light, to prevent hydrolysis of the chloromethyl group .
  • Safety protocols : Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse with water and consult a physician immediately .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

Methodological Answer:

  • Sonication-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields by enhancing reagent mixing. For example, hydrazine derivatives of pyrazole carbaldehydes were synthesized in 65–80% yield under sonication in ethanol/AcOH .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates crystallization.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer:

  • Standardized assays : Replicate studies under identical conditions (e.g., anticonvulsant activity assays using maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) models) .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. trifluoromethyl groups) on bioactivity .
  • Dose-response studies : Use at least three concentration levels to validate efficacy thresholds.

Q. How can computational chemistry aid in understanding the reactivity of this compound?

Methodological Answer:

  • DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices. For example, the chloromethyl group may act as a reactive handle for further functionalization.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to rationalize observed bioactivity .
  • Solvent effects modeling : Use COSMO-RS to optimize reaction solvents for synthesis or crystallization.

Q. What are the best practices for analyzing stability under varying pH and temperature?

Methodological Answer:

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • pH-dependent hydrolysis : Test in buffers (pH 1–13) and quantify degradation products (e.g., free pyrazole or formaldehyde) using LC-MS.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures to guide storage conditions .

Q. How to design experiments for studying the compound’s mechanism in catalytic processes?

Methodological Answer:

  • Kinetic studies : Monitor reaction rates under varying concentrations of the compound using UV-Vis or NMR spectroscopy.
  • Isotopic labeling : Use deuterated analogs (e.g., CD₂Cl) to track participation in bond-forming steps.
  • Control experiments : Compare activity with non-chlorinated analogs to isolate the chloromethyl group’s role.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.